molecular formula C23H24N2O4S2 B2882041 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 951485-48-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2882041
CAS No.: 951485-48-6
M. Wt: 456.58
InChI Key: XZWKMGXHSRREPJ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a quinoline core structure substituted with benzenesulfonyl and dimethylbenzene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Sulfonylation: The quinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Dimethylbenzene Sulfonamide Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl groups to thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Thiol-substituted quinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural configuration, which combines a quinoline core with both benzenesulfonyl and dimethylbenzene sulfonamide groups. This unique structure contributes to its high affinity and selectivity for the 5-HT6 receptor, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWKMGXHSRREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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